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Compound of Interest

Compound Name:
1,2,2-Trimethylpiperazine

dihydrochloride

Cat. No.: B1344824 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive toxicological data for specific trimethylpiperazine

isomers are scarce in publicly available literature. This guide provides a comprehensive

overview based on available data for structurally related piperazine derivatives and general

toxicological principles. The information presented herein is intended for research and

informational purposes and should be interpreted with caution. Further experimental validation

for specific trimethylpiperazine isomers is strongly recommended.

Introduction
Piperazine and its derivatives are a broad class of heterocyclic amines with diverse

applications, ranging from therapeutic agents to industrial chemicals. Trimethylpiperazine

isomers, characterized by a piperazine ring substituted with three methyl groups, represent a

subset of these compounds with potential applications in medicinal chemistry and materials

science. A thorough understanding of their toxicological profile is paramount for safe handling,

risk assessment, and the development of any potential commercial applications. This technical

guide synthesizes the available toxicological information on piperazine derivatives to provide

an inferred profile for trimethylpiperazine isomers, covering acute toxicity, organ-specific

toxicities, genotoxicity, and mechanisms of action.

Physicochemical Properties and Isomeric Forms
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The toxicological properties of a chemical are intrinsically linked to its physicochemical

characteristics. For trimethylpiperazine, several positional isomers exist, including 1,2,4-

trimethylpiperazine, 2,3,5-trimethylpiperazine, and others. These isomers can exhibit

differences in properties such as polarity, steric hindrance, and metabolism, which in turn can

influence their toxicokinetics and toxicodynamics.

Acute Toxicity
Acute toxicity data, particularly the median lethal dose (LD50), provides a preliminary indication

of a substance's intrinsic toxicity. While specific LD50 values for trimethylpiperazine isomers

are not readily available, data for related piperazine derivatives offer some insight.

Table 1: Acute Toxicity Data for Selected Piperazine Derivatives
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Compoun
d

CAS
Number

Route of
Administr
ation

Test
Species

LD50
Hazard
Classifica
tion

Referenc
e

N,N,4-

trimethyl-1-

piperazine

ethanamin

e

104-19-8 Oral - -

Acute

toxicity -

Category 3

(Toxic if

swallowed)

[1]

N,N,4-

trimethyl-1-

piperazine

ethanamin

e

104-19-8 Dermal - -

Acute

toxicity -

Category 4

(Harmful in

contact

with skin)

[1]

1-

Methylpipe

razine

109-01-3 Inhalation - -

Acute

toxicity -

Category 3

(Toxic if

inhaled)

[2]

1-

Methylpipe

razine

109-01-3 Dermal - -

Acute

toxicity -

Category 4

(Harmful in

contact

with skin)

[2]

N-(2-

Aminoethyl

)piperazine

140-31-8 Oral Rat
2118.6

mg/kg

Harmful if

swallowed
[3]

N-(2-

Aminoethyl

)piperazine

140-31-8 Dermal Rabbit
871.2

mg/kg

Toxic in

contact

with skin

[3]
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Data for specific trimethylpiperazine isomers is not available. The listed compounds are

structurally related piperazine derivatives.

Organ-Specific Toxicity
Hepatotoxicity
The liver is a primary target for the toxic effects of many xenobiotics, including some piperazine

derivatives. Studies on "designer drug" piperazines, such as N-benzylpiperazine (BZP) and 1-

(3-trifluoromethylphenyl)piperazine (TFMPP), have elucidated potential mechanisms of liver

injury.

Key Findings from In Vitro Studies:

Cytotoxicity: Piperazine derivatives have been shown to induce cell death in human hepatic

cell lines (HepaRG and HepG2) and primary rat hepatocytes. TFMPP was identified as being

particularly cytotoxic[4].

Mitochondrial Impairment: A common mechanism of hepatotoxicity involves mitochondrial

dysfunction, characterized by increased formation of reactive oxygen species (ROS),

depletion of intracellular glutathione (GSH) and ATP, and loss of mitochondrial membrane

potential[4][5].

Apoptosis: The mitochondrial damage can trigger the intrinsic apoptotic pathway, leading to

the activation of caspase-3 and subsequent programmed cell death[4].

Metabolism-Induced Toxicity: The metabolism of piperazine derivatives by cytochrome P450

(CYP450) enzymes can play a dual role. While some metabolic pathways lead to

detoxification, others may result in the formation of reactive metabolites that contribute to

toxicity[4].

Experimental Protocol: In Vitro Hepatotoxicity Assessment

A common experimental workflow to assess the hepatotoxicity of a compound is outlined

below.
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Caption: Workflow for in vitro hepatotoxicity assessment.

Signaling Pathway: Mitochondrial-Mediated Apoptosis in Hepatocytes

The following diagram illustrates a potential signaling pathway for piperazine derivative-induced

hepatotoxicity.
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Caption: Mitochondrial-mediated apoptosis pathway.

Neurotoxicity
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Piperazine and some of its derivatives are known to exert effects on the central nervous system

(CNS), which is the basis for their use as anthelminthics and their abuse as recreational drugs.

Neurotoxic side effects have been reported for piperazine[6][7].

Potential Mechanisms of Neurotoxicity:

Neurotransmitter System Modulation: Piperazine derivatives can affect various

neurotransmitter systems, including dopaminergic and serotonergic pathways. They can act

as agonists or antagonists at different receptors, leading to altered neuronal signaling.

Mitochondrial Dysfunction in Neurons: Similar to hepatotoxicity, neurotoxicity can be

mediated by mitochondrial impairment in neuronal cells, leading to oxidative stress and

apoptosis.

Experimental Protocol: In Vitro Neurotoxicity Assessment

The following workflow can be used to evaluate the neurotoxic potential of trimethylpiperazine

isomers.
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Caption: Workflow for in vitro neurotoxicity assessment.

Cardiotoxicity
Some piperazine derivatives have been shown to induce cardiotoxicity. The underlying

mechanisms often involve mitochondrial impairment, similar to what is observed in

hepatocytes.

Signaling Pathway: Piperazine-Induced Cardiotoxicity
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Caption: Potential signaling pathways in cardiotoxicity.

Genotoxicity
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Genotoxicity assessment is crucial to determine if a substance can damage genetic material.

For 2,3,5-trimethylpyrazine, a related trimethylated heterocyclic compound, genotoxicity studies

have been conducted.

Table 2: Genotoxicity Data for 2,3,5-trimethylpyrazine

Assay Test System
Metabolic
Activation

Result Reference

Bacterial

Reverse

Mutation Assay

(Ames Test)

S. typhimurium
With and without

S9
Negative [8]

In Vitro

Micronucleus

Test

-
With and without

S9
Negative [8]

Data for a structurally related, non-piperazine compound.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Preparation

Incubation Plating and Scoring

Histidine-dependent
S. typhimurium strains

Incubate at 37°CTest Compound
(e.g., Trimethylpiperazine Isomer)

S9 Mix (for metabolic activation)

Plate on minimal
glucose agar plates Count revertant colonies
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Caption: General workflow of the Ames test.

Metabolism
The metabolism of piperazine derivatives can significantly influence their toxicity. As observed

in hepatotoxicity studies, CYP450 enzymes are involved in the biotransformation of these

compounds. The metabolic pathways can lead to detoxification or, in some cases, bioactivation

to reactive metabolites that can bind to cellular macromolecules, including DNA, leading to

toxicity.

Conclusion
This technical guide provides a comprehensive, though inferred, toxicology profile for

trimethylpiperazine isomers based on the available data for structurally related piperazine

derivatives. The primary mechanisms of toxicity for piperazine compounds appear to involve

mitochondrial dysfunction, leading to oxidative stress and apoptosis in various cell types,

including hepatocytes, neurons, and cardiomyocytes. While specific quantitative toxicity data

for trimethylpiperazine isomers are lacking, the information presented here offers a foundation

for preliminary risk assessment and highlights the need for further empirical studies.

Researchers and drug development professionals should consider the potential for

hepatotoxicity, neurotoxicity, and cardiotoxicity when working with these compounds and

should conduct thorough toxicological evaluations to ensure their safe use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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